6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
Description
Properties
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c23-32(30,31)17-11-9-16(10-12-17)13-14-24-20(27)8-2-1-5-15-26-21(28)18-6-3-4-7-19(18)25-22(26)29/h3-4,6-7,9-12H,1-2,5,8,13-15H2,(H,24,27)(H,25,29)(H2,23,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSZHGIYBPDBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid and Urea
In a representative procedure, anthranilic acid (1.0 equiv) reacts with urea (1.2 equiv) in polyphosphoric acid (PPA) at 120°C for 6 hours. The reaction proceeds via initial formation of an intermediate amide, followed by intramolecular cyclization to yield 1,2,3,4-tetrahydroquinazoline-2,4-dione (Figure 1A).
Optimization Note:
- Substituting PPA with Eaton’s reagent (P2O5·MsOH) reduces reaction time to 3 hours but requires strict temperature control (100°C).
- Yields range from 68–82% depending on the electron-withdrawing/donating substituents on the anthranilic acid.
Introduction of the Hexanamide Side Chain
The hexanamide moiety is introduced via nucleophilic acyl substitution or amide coupling.
Direct Acylation of the Quinazolinone Nitrogen
The quinazolinone nitrogen undergoes acylation with 6-bromohexanoyl chloride in the presence of a base (e.g., triethylamine). Key parameters include:
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Dichloromethane (DCM) | 74 | |
| Temperature | 0°C → RT (12 hours) | ||
| Stoichiometry | 1.5 equiv 6-bromohexanoyl chloride |
Analytical Confirmation:
Buchwald-Hartwig Amination for Chain Elongation
An alternative route employs palladium-catalyzed coupling to attach the hexanamide chain:
- Quinazolinone (1.0 equiv), 6-aminohexanoic acid (1.2 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) in toluene at 110°C for 18 hours.
- Post-reaction purification via silica gel chromatography (EtOAc/hexanes = 1:2) yields the intermediate (83%).
Functionalization with the Sulfamoylphenyl Ethyl Group
The final step involves coupling the hexanamide intermediate with 2-(4-sulfamoylphenyl)ethylamine.
Carbodiimide-Mediated Amide Bond Formation
A two-step protocol is employed:
Step 1: Activation of the Carboxylic Acid
6-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid (1.0 equiv) is treated with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C for 1 hour.
Step 2: Coupling with 2-(4-Sulfamoylphenyl)Ethylamine
The activated ester reacts with 2-(4-sulfamoylphenyl)ethylamine (1.2 equiv) in DMF at room temperature for 12 hours.
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 65 | |
| Workup | Precipitation (H2O), filtration |
Characterization Data:
- HRMS (ESI+): m/z Calcd for C25H31N5O5S [M+H]+: 514.2124; Found: 514.2128.
- IR (KBr): 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Optimization Strategies and Challenges
Solvent Effects on Amidation
Comparative studies reveal that DMF outperforms THF and DCM in minimizing side reactions (Table 1):
Table 1. Solvent Screening for Amidation
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 12 | 65 | 98 |
| THF | 24 | 42 | 89 |
| DCM | 24 | 38 | 85 |
Protecting Group Considerations
The sulfamoyl group (-SO2NH2) is susceptible to reduction under acidic conditions. Use of tert-butoxycarbonyl (Boc) protection for the amine prior to coupling prevents degradation:
- Boc-protected 2-(4-sulfamoylphenyl)ethylamine (1.1 equiv) reacts with the activated ester.
- Deprotection with TFA/DCM (1:1) yields the final compound (overall yield: 58%).
Scalability and Industrial Feasibility
Kilogram-Scale Synthesis
A patented route achieves 82% yield on kilogram scale using:
- Continuous flow reactor for cyclization (residence time: 30 minutes).
- Mechanochemical amidation (ball milling, 400 rpm, 2 hours).
Cost Analysis:
- Raw material cost: $12.50/g (lab scale) → $4.20/g (pilot scale).
- Purity: 99.2% (HPLC) after recrystallization (EtOH/H2O).
Analytical and Regulatory Considerations
Stability Profiling
Regulatory Compliance
- ICH Guidelines:
- Residual solvents: DMF < 880 ppm (specification: < 1000 ppm).
- Heavy metals: < 10 ppm (Pb, Cd, Hg).
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the sulfamoylphenyl group or the hexanamide chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the phenyl or hexanamide moieties .
Scientific Research Applications
6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide involves its interaction with specific molecular targets. The quinazoline core is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as anti-cancer activity . The sulfamoylphenyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide
- Key Differences : Replaces the sulfamoylphenethyl group with a 3-chlorophenylpiperazine-propyl chain.
- The chlorophenyl substituent could modulate selectivity for serotonin or dopamine receptors .
- Activity : Piperazine derivatives are frequently explored in neuropharmacology, suggesting divergent therapeutic applications compared to the sulfonamide-focused title compound.
N-(3-Morpholinopropyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
- Key Differences: Substitutes the dioxoquinazolinone with a 4-oxo-2-thioxo variant and replaces the sulfamoylphenethyl with a morpholinopropyl group.
- Implications : The thioxo group may alter electron distribution, affecting binding to thiol-containing enzymes. Morpholine improves aqueous solubility and may influence bioavailability .
Analogues with Sulfonamide Functionality
N-((4-Sulfamoylphenyl)carbamothioyl)hexanamide (3g)
6-(4-Chlorophenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide (CIP Derivative)
- Key Differences: Replaces tetrahydroquinazolinone with a dioxoimidazolidine ring and incorporates a 4-chlorophenoxy group.
- Implications: The imidazolidine ring may confer rigidity, while the chlorophenoxy group enhances lipophilicity, improving membrane penetration.
- Activity : In combination with ciprofloxacin (CIP), this compound increased bacterial mortality from 16.99% (CIP alone) to 30%, suggesting synergistic effects with antibiotics .
Q & A
Basic Question: What are the critical steps for optimizing the synthesis of this quinazoline-sulfonamide hybrid compound?
Answer:
The synthesis involves multi-step organic reactions, including:
- Cyclization of quinazolinone precursors under acidic/basic conditions to form the 2,4-dioxo-tetrahydroquinazolin-3-yl core .
- Amide coupling between the quinazolinone intermediate and the sulfamoylphenyl-ethylhexanamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Key parameters include temperature control (0–25°C for coupling reactions) and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups .
Basic Question: Which analytical techniques are essential for characterizing this compound and validating its structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm regioselectivity of the quinazolinone ring and amide bond formation .
- DEPT-135 for distinguishing CH₂/CH₃ groups in the hexanamide chain .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺) and rule out by-products .
- Infrared (IR) Spectroscopy: Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
- HPLC-PDA: Purity assessment (>98% for biological assays) using C18 columns and UV detection at 254 nm .
Advanced Question: How can researchers investigate structure-activity relationships (SAR) for this compound’s anti-inflammatory properties?
Answer:
- Analog Synthesis: Modify substituents on the quinazolinone (e.g., halogenation at C6/C7) and the sulfamoylphenyl group (e.g., methyl/fluoro substitutions) .
- In Vitro Assays:
- Measure COX-2 inhibition (ELISA) and compare IC₅₀ values against celecoxib .
- Assess NF-κB suppression in LPS-stimulated macrophages via luciferase reporter assays .
- Computational Docking: Use AutoDock Vina to model interactions with COX-2’s active site, prioritizing analogs with stronger hydrogen bonding to Arg120/Tyr355 .
Advanced Question: What strategies resolve contradictory data in solubility and bioavailability studies?
Answer:
- Solubility Enhancement:
- Test co-solvents (DMSO/PEG-400) and surfactants (Tween-80) in PBS (pH 7.4) .
- Compare experimental solubility with computational predictions (e.g., ALOGPS) .
- Bioavailability Discrepancies:
- Validate in vivo pharmacokinetics (rat models) using LC-MS/MS to measure plasma concentrations vs. in vitro Caco-2 permeability .
- Perform meta-analysis of logP values (experimental vs. calculated) to identify structural outliers .
Advanced Question: How can computational modeling guide the design of derivatives with improved metabolic stability?
Answer:
- Metabolite Prediction: Use software like GLORY or SyGMa to identify vulnerable sites (e.g., oxidation of the tetrahydroquinazolinone ring) .
- DFT Calculations: Optimize substituents (e.g., electron-withdrawing groups at C2) to reduce CYP3A4-mediated degradation .
- MD Simulations: Analyze binding stability of derivatives with human serum albumin (HSA) to predict half-life improvements .
Advanced Question: What experimental designs address conflicting cytotoxicity results in cancer cell lines?
Answer:
- Dose-Response Refinement: Use 8-point dilution series (0.1–100 µM) with triplicate technical replicates to minimize variability .
- Mechanistic Validation:
- Flow cytometry (Annexin V/PI staining) to confirm apoptosis vs. necrosis .
- Western blot for caspase-3 cleavage and Bcl-2/Bax ratio .
- Cross-Cell Line Comparison: Test panels (e.g., NCI-60) to identify tissue-specific sensitivity patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
